An In-depth Technical Guide to 2-(2-Chloroethanesulfonyl)propane and its Isomer
An In-depth Technical Guide to 2-(2-Chloroethanesulfonyl)propane and its Isomer
This guide provides a comprehensive technical overview of 2-(2-chloroethanesulfonyl)propane, a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutics. Due to the potential for ambiguity in its nomenclature, this document will address both 2-(2-chloroethanesulfonyl)propane and its structural isomer, 1-(2-chloroethanesulfonyl)propane. Both isomers share the same molecular formula and weight, but their distinct structural arrangements lead to differences in their chemical reactivity and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and potential utility of these compounds.
Introduction to Alkyl 2-Chloroethyl Sulfones
The 2-chloroethanesulfonyl moiety is a versatile functional group in organic synthesis. The presence of a sulfone group, a strong electron-withdrawing entity, activates the adjacent atoms, while the chloroethyl group provides a reactive site for nucleophilic substitution. This combination makes alkyl 2-chloroethyl sulfones valuable intermediates in the synthesis of more complex molecules, including those with potential pharmacological activity. The sulfone group itself is a common scaffold in a variety of approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2]
This guide will now delve into the specifics of the two isomeric forms of (2-chloroethanesulfonyl)propane.
Isomer I: 1-(2-Chloroethanesulfonyl)propane
Chemical Structure and Properties
1-(2-Chloroethanesulfonyl)propane is a sulfone where the sulfonyl group is attached to a propyl chain at the 1-position and to a 2-chloroethyl group.
Chemical Structure:
Caption: Chemical structure of 1-(2-chloroethanesulfonyl)propane.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 55750-94-2 | [3] |
| Molecular Formula | C₅H₁₁ClO₂S | [3] |
| Molecular Weight | 170.66 g/mol | [3] |
| Appearance | Assumed to be a liquid at room temperature | [3] |
| IUPAC Name | 1-(2-chloroethylsulfonyl)propane | [3] |
| SMILES | CCCS(=O)(=O)CCCl | [3] |
Isomer II: 2-(2-Chloroethanesulfonyl)propane
Chemical Structure and Properties
In 2-(2-chloroethanesulfonyl)propane, the sulfonyl group is attached to the 2-position of the propane chain, resulting in an isopropyl group attached to the sulfonyl moiety.
Chemical Structure:
Caption: General synthetic route to alkyl 2-chloroethyl sulfones.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the known synthesis of similar compounds. Step 1: Synthesis of 2-(Propylthio)ethanol or 2-(Isopropylthio)ethanol
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To a stirred solution of sodium hydroxide in water, add the corresponding thiol (propane-1-thiol or propane-2-thiol) at a controlled temperature (e.g., 10-15 °C).
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Ethylene oxide is then bubbled through the solution, maintaining the temperature below 40 °C.
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After the reaction is complete (monitored by TLC or GC), the organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
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The crude 2-hydroxyethyl alkyl sulfide can be purified by distillation under reduced pressure.
Step 2: Oxidative Chlorination
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The 2-hydroxyethyl alkyl sulfide is suspended in water in a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling system.
-
Chlorine gas is bubbled through the stirred suspension at a controlled rate, maintaining the temperature between 0 and 10 °C.
-
The reaction is highly exothermic and requires careful monitoring of the temperature.
-
The reaction is complete when the oily starting material is consumed and a solid product (the sulfone) precipitates.
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The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1- or 2-(2-chloroethanesulfonyl)propane.
Causality in Experimental Choices: The use of an alkaline medium in the first step deprotonates the thiol to the more nucleophilic thiolate, facilitating the ring-opening of ethylene oxide. The oxidative chlorination is a complex process where chlorine acts as both an oxidizing agent (converting the sulfide to a sulfone) and a chlorinating agent (substituting the hydroxyl group). [4][5]Performing this step at low temperatures is crucial to control the exothermicity of the reaction and to minimize potential side reactions.
Reactivity and Synthetic Applications
The 2-chloroethanesulfonyl group is a bifunctional moiety that can undergo a variety of chemical transformations.
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Nucleophilic Substitution: The chlorine atom is susceptible to displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups at this position.
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Elimination Reactions: In the presence of a base, dehydrohalogenation can occur to form the corresponding vinyl sulfone. Vinyl sulfones are potent Michael acceptors and are valuable intermediates in their own right, particularly in the synthesis of biologically active molecules. [6]* Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions, for example, using sodium amalgam or other reducing agents. This makes the sulfonyl group a useful "activating group" that can be removed after it has served its purpose in a synthetic sequence. [2] Logical Relationship of Reactivity:
Caption: Key reactions of the 2-chloroethanesulfonyl group.
Potential Applications in Drug Development
While specific pharmacological data for 1- and 2-(2-chloroethanesulfonyl)propane are not widely reported, their structural motifs suggest several potential applications in drug discovery and development.
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As Alkylating Agents: The 2-chloroethyl group is a known pharmacophore in certain anticancer agents (e.g., nitrogen mustards). [7]The reactivity of the C-Cl bond allows these molecules to act as alkylating agents, potentially forming covalent bonds with biological macromolecules like DNA and proteins. This property could be exploited in the design of targeted covalent inhibitors.
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Precursors to Bioactive Sulfones: As versatile synthetic intermediates, these compounds can be used to synthesize a wide array of more complex sulfone-containing molecules. Sulfones are present in drugs with diverse activities, including antibacterial, anti-inflammatory, and anticancer properties. [1]* Vinyl Sulfone Precursors: As mentioned, these compounds can be readily converted to vinyl sulfones. The vinyl sulfone moiety is a key feature in several drug candidates and approved drugs, often acting as a Michael acceptor to form covalent bonds with target proteins. [8]
Safety and Handling
Specific Material Safety Data Sheets (MSDS) for 1- and 2-(2-chloroethanesulfonyl)propane are not readily available. Therefore, safety precautions must be based on the known hazards of similar compounds, such as 2-chloroethanesulfonyl chloride and other alkyl sulfonyl chlorides. [9][10] General Precautions:
-
Handling: Should be handled in a well-ventilated fume hood by trained personnel. Avoid inhalation of vapors and contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Reactivity Hazards: These compounds are expected to be reactive towards strong bases and nucleophiles. They may also be moisture-sensitive.
-
Toxicity: The toxicological properties have not been thoroughly investigated. However, given their nature as potential alkylating agents, they should be treated as hazardous.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
1- and 2-(2-chloroethanesulfonyl)propane are versatile chemical intermediates with significant potential in organic synthesis and drug discovery. Their value lies in the dual reactivity of the 2-chloroethanesulfonyl group, which allows for both nucleophilic substitution/elimination reactions and the use of the sulfone as a removable activating group. While detailed characterization and specific applications of these particular isomers are yet to be fully explored in the public literature, the established chemistry of related compounds provides a strong foundation for their future investigation and utilization in the development of novel chemical entities.
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